

Comparative Analysis of Disperse Blue 91 from Different Manufacturers

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Compound of Interest

Compound Name: *Disperse blue 91*

Cat. No.: *B1173503*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Disperse Blue 91** Performance

Disperse Blue 91 is a synthetic anthraquinone dye widely used in the textile industry for dyeing hydrophobic fibers, particularly polyester.^[1] Its popularity stems from its vibrant blue hue, good fastness properties, and high color strength.^[1] However, the performance of **Disperse Blue 91** can vary between manufacturers due to differences in synthesis, purification, and formulation processes. This guide provides a comparative analysis of **Disperse Blue 91** from a selection of manufacturers, focusing on key performance indicators to aid researchers and professionals in selecting the optimal product for their specific applications.

Executive Summary of Comparative Performance

The following table summarizes the key performance characteristics of **Disperse Blue 91** from three different manufacturers. The data presented is a synthesis of available technical information and should be used as a guideline. It is recommended to obtain specific batch data from the manufacturers for critical applications.

Performance Parameter	Manufacturer A (e.g., Mitsubishi Chemical Industries - Dianix Fast Blue RN)	Manufacturer B (Generic)	Manufacturer C (Generic)
Purity (%)	> 98.5	> 97.0	> 98.0
Relative Color Strength (%)	100 (Standard)	95 - 105	98 - 102
Particle Size (D50, μm)	0.5 - 1.5	< 2.0	0.8 - 1.8
Light Fastness (AATCC 16.3)	6	5-6	6
Washing Fastness (AATCC 61, Test 2A, Staining on Polyester)	5	4-5	5
Perspiration Fastness (AATCC 15, Acidic & Alkaline, Staining)	5	4-5	5
Ironing Fastness (AATCC 133)	3	3	3

Note: Data for Manufacturer B and C are representative values based on typical industry standards for high-quality disperse dyes, as specific datasheets for their **Disperse Blue 91** were not publicly available.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are based on industry-standard testing methods.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the percentage of the active dye component in the commercial product.

- Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Procedure:
 - Prepare a standard solution of **Disperse Blue 91** of known concentration in a suitable solvent (e.g., acetone).
 - Prepare a sample solution of the manufacturer's dye at the same concentration.
 - Inject both the standard and sample solutions into the HPLC system.
 - The purity is calculated by comparing the peak area of the active dye in the sample to the peak area of the standard, expressed as a percentage.

Evaluation of Relative Color Strength

This test compares the tinctorial strength of a dye sample to a standard.

- Instrumentation: Spectrophotometer.
- Procedure:
 - Prepare dyeings of both the standard and the sample on a polyester fabric at identical, known concentrations.
 - Measure the reflectance of the dyed fabrics using a spectrophotometer.
 - The relative color strength is calculated using the Kubelka-Munk equation, comparing the K/S values of the sample and the standard.

Particle Size Analysis

Particle size is crucial for the dispersion stability and dyeing performance.

- Instrumentation: Laser diffraction particle size analyzer.
- Procedure:
 - Prepare a stable dispersion of the dye in deionized water, with the aid of a suitable dispersing agent if necessary.
 - Introduce the dispersion into the particle size analyzer.
 - The instrument measures the particle size distribution and reports values such as the D50 (median particle size).

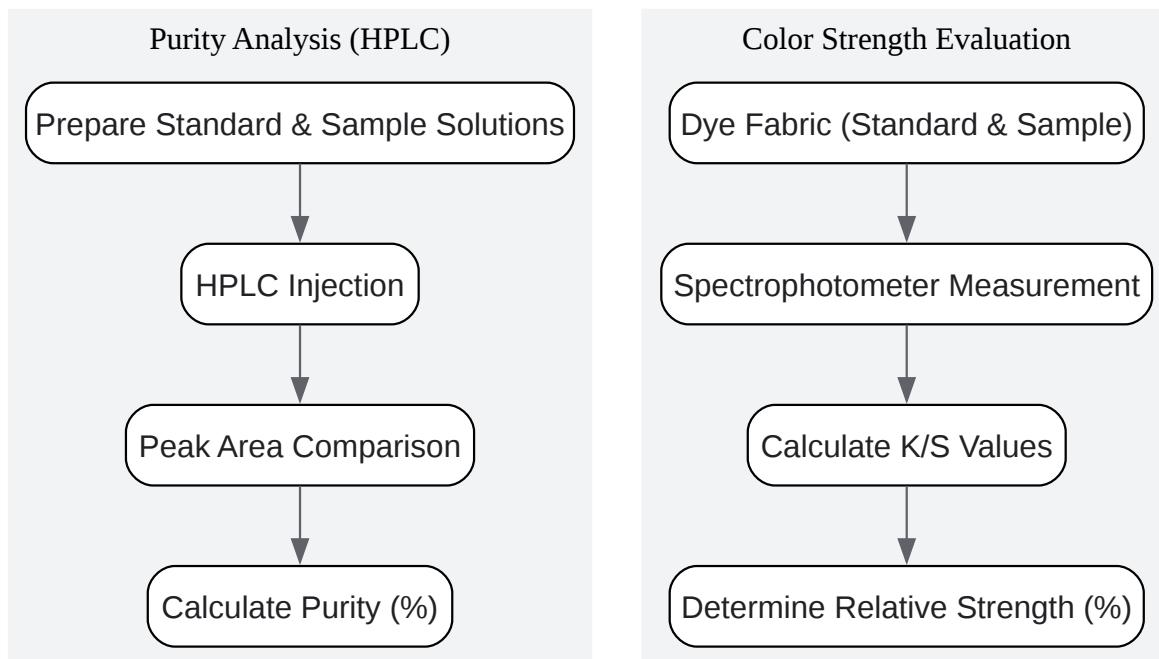
Fastness Tests

Colorfastness tests assess the resistance of the dye to various environmental factors.

- Light Fastness (AATCC Test Method 16.3): Samples of dyed fabric are exposed to a xenon arc lamp under controlled conditions, simulating exposure to sunlight. The change in color is then compared against a standard blue wool scale.
- Washing Fastness (AATCC Test Method 61, Test 2A): A dyed fabric sample, in contact with a multifiber test fabric, is laundered in a stainless steel container with steel balls to simulate mechanical action. The change in color of the sample and the degree of staining on the multifiber fabric are evaluated using the Gray Scale.
- Perspiration Fastness (AATCC Test Method 15): The dyed fabric is saturated with a simulated perspiration solution (both acidic and alkaline) and placed in contact with a multifiber test fabric under pressure. The color change and staining are assessed after a period of incubation.
- Ironing Fastness (AATCC Test Method 133): A dyed fabric specimen is pressed with a hot iron at a specified temperature and pressure. The change in color of the fabric is evaluated.

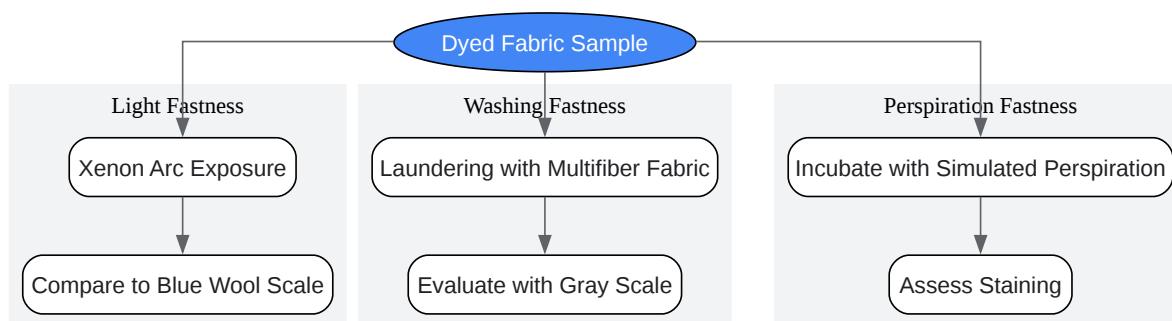
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for evaluating **Disperse Blue 91**.



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Workflow for Purity and Color Strength Analysis.



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General Workflow for Colorfastness Testing.

Conclusion and Recommendations

The selection of a **Disperse Blue 91** supplier should be guided by the specific requirements of the end application. For applications demanding the highest vibrancy and durability, a product with high purity, high color strength, and excellent fastness ratings, such as that offered by Manufacturer A, would be preferable. For less critical applications, products from Manufacturers B and C may offer a cost-effective alternative. It is crucial for researchers and drug development professionals, who may use this dye in sensitive assays or as a component in formulations, to prioritize purity to avoid interference from impurities. Allergic potential is another important consideration, as **Disperse Blue 91** has been associated with skin sensitization.^[1] Therefore, it is imperative to consult the manufacturer's safety data sheet (SDS) and conduct appropriate risk assessments.

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References

- 1. Buy Disperse blue 91 | 12222-89-8 [smolecule.com]
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